MBDB (hydrochloride)

Description

Historical Context of Synthesis and Early Characterization

Pioneering Synthesis by David E. Nichols

The first synthesis of MBDB is credited to the American pharmacologist and medicinal chemist, David E. Nichols. infomory.comchemeurope.com Nichols and his research team at Purdue University were investigating the structure-activity relationships of psychoactive compounds. purdue.edupurdue.edu Their work aimed to understand how modifications to the molecular structure of phenethylamines influenced their pharmacological effects. purdue.edu The synthesis of MBDB was a deliberate effort to create an analog of MDMA with potentially different properties. reddit.comunc.edu

Documentation in Early Chemical Literature

Following its synthesis, MBDB was documented in scientific literature, with early reports detailing its chemical properties and initial pharmacological evaluation. nih.govwikipedia.org Notably, a 1986 paper by Nichols and colleagues in the Journal of Medicinal Chemistry described the synthesis and preliminary pharmacological characterization of MBDB and other related compounds. wikipedia.org The work of Alexander Shulgin, another prominent researcher in the field of psychoactive compounds, also contributed to the characterization of MBDB. infomory.comchemeurope.comwikipedia.orgerowid.org

Initial Conceptualization as a Non-Psychedelic Entactogen

A key aspect of the early characterization of MBDB was the proposal that it represented a new pharmacological class termed "entactogens." nih.govmdma.netopen-foundation.org This term, coined by David E. Nichols in 1986, is derived from the roots "en" (within) and "tactus" (to touch), suggesting a substance that facilitates introspection and emotional connection without the classic hallucinogenic effects of substances like LSD. unc.edutripsitter.comnih.gov Early research and reports suggested that MBDB produced effects such as a sense of empathy and compassion, with less of the stimulant and euphoric properties associated with MDMA. chemeurope.comwikipedia.org This led to its conceptualization as a non-psychedelic entactogen, a compound that could be distinguished from both classical hallucinogens and stimulants. mdma.netresearchgate.netnih.gov

Academic Classification within Phenethylamine (B48288) and Amphetamine Families

Structural Relationship as a Ring-Substituted Amphetamine Analog

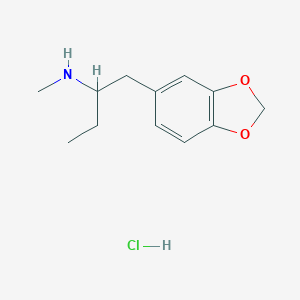

From a chemical standpoint, MBDB is classified as a ring-substituted amphetamine analog. nih.gov The core structure of amphetamine is a phenethylamine skeleton with a methyl group at the alpha carbon. wikipedia.org MBDB, with its full chemical name N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, is a derivative of this basic structure. wikipedia.org The "ring-substituted" designation refers to the 1,3-benzodioxole (B145889) group attached to the phenyl ring of the phenethylamine backbone. nih.gov It is the α-ethyl homologue of MDMA. researchgate.netnih.gov

The phenethylamine class encompasses a broad range of compounds, both naturally occurring and synthetic, that share a common phenethylamine backbone. wikipedia.orgunodc.org Amphetamine itself is a member of this class. wikipedia.org MBDB's inclusion in this family is based on its fundamental molecular structure. infomory.comchemeurope.com

Comparative Analysis with 3,4-Methylenedioxymethamphetamine (MDMA)

The scientific understanding of MBDB is often framed in comparison to its close structural relative, MDMA. Both are ring-substituted amphetamines and share the 3,4-methylenedioxy group on the phenyl ring. nih.gov However, a key structural difference is the presence of an ethyl group at the alpha position of the side chain in MBDB, whereas MDMA has a methyl group at this position. unc.eduresearchgate.net

This seemingly minor structural modification leads to notable differences in their pharmacological profiles. Research indicates that while both compounds interact with the serotonin (B10506) and norepinephrine (B1679862) systems, MDMA is generally more potent. nih.govmaps.org Animal studies have shown that MBDB and MDMA can be distinguished from both stimulants and hallucinogens in drug discrimination tests. mdma.netnih.gov

Pharmacologically, both MBDB and MDMA have been shown to inhibit the reuptake of serotonin and norepinephrine. researchgate.netnih.govmaps.org However, studies suggest that MBDB is less potent than MDMA in this regard. maps.org Furthermore, MBDB appears to have a lesser effect on dopamine (B1211576) release compared to MDMA. nih.gov These differences in pharmacological action are thought to underlie the reported variations in their subjective effects, with MBDB being described as less stimulating and euphoric than MDMA. chemeurope.comwikipedia.org

Data Tables

Chemical and Physical Properties of MBDB (hydrochloride)

| Property | Value |

| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molar Mass | 207.27 g/mol |

| Melting Point | 156 °C (313 °F) |

| CAS Number | 135795-90-3 |

Data sourced from chemeurope.comwikipedia.org

Comparative Pharmacological Data: MBDB vs. MDMA

| Feature | MBDB | MDMA |

| Primary Mechanism | Serotonin & Norepinephrine Reuptake Inhibitor/Releaser | Serotonin & Norepinephrine Reuptake Inhibitor/Releaser |

| Potency at SERT | Less potent than MDMA maps.org | More potent than MBDB maps.org |

| Dopamine Release | Slight increase nih.gov | More significant increase nih.gov |

| Classification | Entactogen nih.govmdma.net | Entactogen/Empathogen mdma.netnih.gov |

This table provides a simplified comparison based on available research findings.

Theoretical Framework for Classification as an Entactogen

The term "entactogen" was proposed in 1986 by David E. Nichols to describe a new pharmacological class of drugs that includes MDMA and other substances with similar psychopharmacological effects. maps.org The name is derived from roots that signify "touching within," reflecting the introspective and emotionally open states these compounds can induce, which are distinct from the effects of classic hallucinogens or stimulants. maps.org

MBDB was instrumental in solidifying the theoretical basis for this new category. Research demonstrated that while structurally related to hallucinogenic amphetamines, MBDB's mechanism of action and behavioral effects were significantly different. maps.org Animal studies, particularly drug discrimination tests in rats, showed that MBDB could be clearly distinguished from both stimulants and hallucinogens. nih.gov For instance, in rats trained to discriminate between saline and (+)-lysergic acid diethylamide (LSD) or (+)-amphetamine, MBDB did not substitute for either, whereas it did substitute for MDMA. nih.govresearchgate.net

This distinction is rooted in the structure-activity relationships of these compounds. Hallucinogenic amphetamines typically have a specific stereochemistry (the R-(-) enantiomer is more potent), whereas the S-(+) enantiomer of MDMA and its α-ethyl congener, MBDB, is the more active form. maps.org This stereochemical inversion is a strong indicator that MBDB does not interact with the same receptor sites responsible for the effects of classic hallucinogens. maps.org

Furthermore, the neuropharmacological effects of MBDB are characterized by a significant increase in serotonin release and an inhibition of serotonin and noradrenaline reuptake, with a much weaker effect on dopamine release. nih.govresearchgate.net This contrasts with stimulants, which typically have a more pronounced dopaminergic action, and classic hallucinogens, which are thought to act primarily through direct agonism of serotonin 5-HT2A receptors. nih.govnih.gov The unique neurochemical profile of MBDB, with its pronounced serotonergic and noradrenergic activity and minimal dopaminergic influence, aligns with the proposed definition of an entactogen.

Comparative Neurotransmitter Effects: MBDB vs. MDMA

| Compound | Serotonin (5-HT) Release | Noradrenaline (NA) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |

| MBDB | Potent | Potent | Weak |

| MDMA | More Potent than MBDB | Potent | More Potent than MBDB |

This table illustrates the relative potencies based on available research. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXIXAVEJVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561483 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128767-12-4 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-J hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MEB99FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of Mbdb

Neurotransmitter Release Mechanisms

The primary mechanism of action for MBDB involves its interaction with monoamine neurotransmitter systems, specifically those for serotonin (B10506) and norepinephrine (B1679862).

MBDB is characterized as a serotonin–norepinephrine releasing agent (SNRA). wikipedia.org Its major acute neuropharmacological effects in rats include promoting the release of serotonin in the brain and inhibiting the reuptake of both serotonin and noradrenaline. nih.gov This dual action on the serotonin and norepinephrine systems is a key feature of its pharmacological profile, although its potency in these actions differs from that of MDMA. nih.gov Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of drugs that block the reabsorption of the neurotransmitters serotonin and norepinephrine in the brain, which is thought to play a significant role in mood regulation. wikipedia.orgmayoclinic.org

The efficacy of MBDB in inducing the release of monoamine neurotransmitters has been quantified using EC50 values, which represent the concentration of the compound required to elicit a half-maximal response. For MBDB, the EC50 values for monoamine release are 540 nM for serotonin, 3,300 nM for norepinephrine, and greater than 100,000 nM for dopamine (B1211576). wikipedia.org This indicates that MBDB is significantly more potent at releasing serotonin than norepinephrine (by a factor of 6.1) and has a very weak effect on dopamine release (over 185-fold less potent than for serotonin). wikipedia.org

EC₅₀ Values for MBDB-Induced Monoamine Release

| Neurotransmitter | EC₅₀ Value (nM) |

|---|---|

| Serotonin | 540 |

| Norepinephrine | 3,300 |

| Dopamine | >100,000 |

Data sourced from in vitro studies measuring monoamine release. wikipedia.org

A defining characteristic of MBDB's pharmacology is its comparatively low impact on the dopamine system when contrasted with MDMA. wikipedia.orgchemeurope.com While MDMA has significant effects on dopamine pathways, research indicates that MBDB has virtually no effect on neurons that utilize dopamine. maps.org Although it may cause a slight increase in dopamine release and inhibit its reuptake, these effects are to a much lesser extent than those produced by MDMA. nih.gov This distinction is significant because dopamine release is strongly implicated in the reinforcing and stimulant properties of substances like amphetamine and MDMA. nih.govmaps.org The reduced action on the dopamine system is thought to contribute to the reported lower euphoria associated with MBDB compared to MDMA. chemeurope.commaps.org

In addition to promoting neurotransmitter release, MBDB also functions as a potent inhibitor of monoamine uptake. caymanchem.combertin-bioreagent.com The primary neuropharmacological effects observed in rats are an increase in serotonin release coupled with the inhibition of both serotonin and noradrenaline re-uptake. nih.gov This action is mediated by MBDB binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.govbiomolther.org By blocking these transporters, MBDB prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission. wikipedia.orgmayoclinic.org

Receptor Binding and Interaction Profiles

Beyond its primary action on neurotransmitter transporters, MBDB also interacts directly with certain postsynaptic receptors.

Research has shown that MBDB possesses an affinity for the serotonin 5-HT1A and 5-HT2A receptors that is similar to that of MDMA. wikipedia.org These receptors are involved in a wide range of physiological and cognitive processes. nih.gov The 5-HT1A receptor is known to be involved in the modulation of mood and anxiety, while the 5-HT2A receptor is a primary target for classic psychedelic compounds. nih.govbiorxiv.org Despite its affinity for the 5-HT2A receptor, MBDB did not induce the head-twitch response in rodents, a behavioral model often used as a proxy for psychedelic effects. wikipedia.org This suggests that while MBDB binds to this receptor, its functional activity or downstream effects may differ from those of classic hallucinogens. wikipedia.orgmaps.org

Comparative Activational Efficacy at Serotonin 5-HT2A Receptor

The interaction of MBDB with the serotonin 5-HT2A receptor is a key aspect of its pharmacological profile, particularly when contrasted with classic hallucinogens and its structural analog, MDMA. Research indicates that while MBDB and MDMA exhibit similar binding affinities for the 5-HT2A receptor, their functional outcomes at this site diverge significantly, a concept known as functional selectivity. wikipedia.orgnih.gov

A critical preclinical measure for assessing the hallucinogenic potential of a substance is the head-twitch response (HTR) in rodents, a behavior robustly mediated by 5-HT2A receptor activation. wikipedia.org Classic hallucinogens that are 5-HT2A agonists reliably induce this response. However, studies have shown that MBDB fails to produce the head-twitch response at any tested dose. wikipedia.org This finding is significant as it suggests that despite binding to the receptor, MBDB does not activate the specific intracellular signaling pathways (such as Gq-protein-mediated signaling) that lead to psychedelic-like effects with the same efficacy as classic hallucinogens. wikipedia.orgnih.gov This lower activational efficacy at the 5-HT2A receptor is thought to underlie its lack of hallucinogenic properties. wikipedia.org

Behavioral Pharmacology in Preclinical Models

Drug Discrimination Studies in Rodents

Drug discrimination is a highly specific behavioral assay used in pharmacology to probe the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the interoceptive (internal) cues of a specific drug and differentiate it from a placebo (saline) or other compounds. maps.org The ability of a novel compound to "substitute" for the training drug indicates that it produces similar subjective feelings in the animal.

In drug discrimination paradigms, MBDB has been shown to fully substitute for MDMA in rodents. wikipedia.orgnih.gov This indicates that animals trained to recognize the subjective effects of MDMA also recognize the effects of MBDB, perceiving them as similar. This cross-substitution suggests that MBDB shares the core entactogenic or MDMA-like discriminative stimulus properties. nih.gov

A defining feature of MBDB in behavioral studies is its clear distinction from classic hallucinogens. In rodents trained to discriminate hallucinogens such as Lysergic Acid Diethylamide (LSD) or DOM from saline, MBDB does not substitute. wikipedia.orgmaps.orgnih.gov This lack of substitution demonstrates that the subjective effects produced by MBDB are distinctly different from those of classic serotonergic hallucinogens, which aligns with its low efficacy in producing 5-HT2A-mediated psychedelic-like behaviors such as the head-twitch response. wikipedia.orgnih.gov

Research has also clearly differentiated MBDB's subjective effects from those of typical psychostimulants. In drug discrimination studies where rodents were trained to recognize stimulants like (+)-amphetamine, MBDB did not substitute. nih.gov This finding supports the classification of MBDB as an entactogen, with a unique behavioral profile that is separate from the classic stimulant class of drugs. nih.govnih.gov

Table 1: Summary of Drug Discrimination Findings for MBDB

| Training Drug | Drug Class | MBDB Substitution Result | Inference |

|---|---|---|---|

| MDMA | Entactogen | Full Substitution | Shares similar subjective effects with MDMA. wikipedia.orgnih.gov |

| LSD / DOM | Classic Hallucinogen | No Substitution | Subjective effects are distinct from classic hallucinogens. wikipedia.orgnih.gov |

| (+)-Amphetamine | Psychostimulant | No Substitution | Subjective effects are distinct from classic psychostimulants. nih.gov |

Locomotor Activity Assessments

Locomotor activity is a fundamental measure in behavioral pharmacology, often assessed using an open-field test where the movement of an animal is automatically tracked. researchgate.net This assessment helps to characterize the stimulant or sedative properties of a compound.

Studies in rodents have found that MBDB produces a dose-dependent increase in locomotor activity. wikipedia.org However, when directly compared to MDMA, the stimulant effect of MBDB is consistently reported as being less robust. wikipedia.org This suggests that while MBDB does have stimulant properties, they are less pronounced than those of MDMA.

Table 2: Comparative Locomotor Effects

| Compound | Effect on Locomotor Activity in Rodents | Relative Potency/Efficacy |

|---|---|---|

| MBDB (hydrochloride) | Increases locomotor activity. wikipedia.org | Less robust stimulant effect compared to MDMA. wikipedia.org |

| MDMA | Increases locomotor activity. wikipedia.org | More robust stimulant effect compared to MBDB. wikipedia.org |

Induction and Modulation of Locomotor Activity in Animal Models

Interactive Table: Effects of MBDB on Locomotor and Agonistic Behaviors in Rodents

| Animal Model | Dosage | Effect on Locomotor Activity | Effect on Exploratory Behavior | Effect on Agonistic Behavior |

|---|---|---|---|---|

| Rat | Dose-dependent | Increased | Decreased | Not Assessed |

| Mouse (male) | 8 mg/kg | No significant change in overall mobility | Not Assessed | Decreased offensive behaviors, Increased defensive behaviors |

Serotonin-Dependent Mechanisms Underlying Locomotor Effects

The effects of MBDB on locomotor activity are primarily attributed to its potent actions on the serotonin (5-HT) system. nih.gov The serotonergic system plays a complex modulatory role in locomotion. nih.govnih.govubc.ca MBDB's principal neuropharmacological actions in the rat brain are a significant increase in the release of serotonin and the inhibition of its reuptake. nih.gov This elevation of synaptic serotonin levels is believed to be the key mechanism driving the observed changes in motor behavior.

The modulation of different 5-HT receptor subtypes contributes to the nuanced effects on locomotion. nih.govnih.gov While MBDB’s primary action is on serotonin, it has a less pronounced effect on noradrenaline reuptake inhibition. nih.gov This predominantly serotonergic activity profile distinguishes its locomotor effects from those of more traditional stimulants.

Thermoregulatory Responses in Animal Models

Specific studies detailing the direct effects of MBDB on body temperature in animal models are limited in the currently available scientific literature. However, its close structural and pharmacological analogue, MDMA, is well-known to induce hyperthermia, a response that is linked to its serotonergic and dopaminergic actions. Given that MBDB also enhances serotonin release, it is plausible that it may influence thermoregulation, but dedicated studies are required to confirm and quantify this effect. Animal models for studying thermoregulation often involve monitoring core body temperature in response to various stimuli. nih.gov

Neuroendocrine Modulations in Animal Models

MBDB administration has been demonstrated to induce significant neuroendocrine changes in animal models, closely mirroring the effects of MDMA. nih.gov In rats, MBDB has been shown to increase the plasma concentrations of several key hormones. nih.gov

Specifically, the following hormonal elevations have been documented:

Adrenocorticotropic hormone (ACTH): A key regulator of the stress response.

Corticosterone: The primary glucocorticoid in rodents, also associated with stress.

Prolactin: A hormone involved in a wide range of physiological functions, including stress responses. nih.govnih.gov

Renin: An enzyme that regulates the body's mean arterial blood pressure.

These findings indicate that MBDB, much like its analogues, activates the hypothalamic-pituitary-adrenal (HPA) axis and influences other hormonal systems, likely as a consequence of its potent serotonergic activity.

Interactive Table: Neuroendocrine Effects of MBDB in Rats

| Hormone | Effect of MBDB Administration |

|---|---|

| Adrenocorticotropic hormone (ACTH) | Increased |

| Corticosterone | Increased |

| Prolactin | Increased |

| Renin | Increased |

Comparative Pharmacological Investigations with Analogues

Comparison of Mechanisms of Action with MDMA, MDEA, and MDA

MBDB is classified as an "entactogen," a class of compounds that also includes 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and 3,4-methylenedioxyamphetamine (MDA). nih.gov The primary mechanism of action shared by these compounds is their ability to act as potent serotonin releasing agents and reuptake inhibitors. nih.govbohrium.com

While all these compounds exhibit robust serotonergic activity, a key difference lies in their effects on the dopaminergic system. In synaptosome studies using rat brain tissue, it was found that while MDA and MDMA have significant effects on dopamine utilization, MBDB has virtually no effect on dopamine neurons. nih.gov This is a critical distinction, as dopaminergic activity is strongly associated with the reinforcing and stimulant properties of many psychoactive substances. nih.gov The reduced dopaminergic action of MBDB is thought to account for the subjective reports of it being less euphoric and stimulating compared to MDMA. nih.gov

Structure Activity Relationships Sar of Mbdb

Influence of α-Substitutions on Pharmacological Activity

The substitution at the alpha (α) carbon of the phenethylamine (B48288) backbone is a critical factor in defining the pharmacological profile of MBDB.

MBDB is the α-ethyl homologue of 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netnih.gov This extension of the α-methyl group to an α-ethyl group significantly influences the compound's interaction with monoamine transporters. Research indicates that this structural modification greatly reduces the compound's inhibitory potency at the norepinephrine (B1679862) transporter (NET). nih.gov Furthermore, MBDB demonstrates a reduced impact on the dopamine (B1211576) system compared to its α-methyl counterpart, MDMA. wikipedia.org Studies in rats show that while MBDB may slightly increase dopamine release and inhibit its re-uptake, it does so to a lesser extent than MDMA. researchgate.netnih.gov This diminished dopaminergic activity is a key feature that distinguishes MBDB's pharmacological profile. frontiersin.org

When compared to its α-methyl analogue, MDMA, the presence of the α-ethyl group in MBDB results in a distinct pharmacological profile. A primary finding is that modifications to the α-methyl group of the amphetamine side chain significantly decrease inhibitory potency at the norepinephrine transporter (NET), but not necessarily at the serotonin (B10506) transporter (SERT). nih.govmaps.org While MBDB is significantly less potent than MDMA at both NET and SERT, it remains an effective inhibitor of serotonin uptake. researchgate.netnih.gov In contrast, its N-demethylated precursor, BDB (which also possesses an α-ethyl group), is significantly less potent than MDMA at NET but is equipotent at SERT. nih.govmaps.org This highlights the differential structural requirements for transporter inhibition. nih.gov Behaviorally, these neurochemical differences manifest as MBDB producing less euphoria and fewer stimulant effects than MDMA. nih.govwikipedia.org

| Compound | Modification | Potency at NET (vs. MDMA) | Potency at SERT (vs. MDMA) | Reference |

|---|---|---|---|---|

| MBDB | α-ethyl homologue of MDMA | Significantly Less Potent | Significantly Less Potent | nih.gov |

| BDB | α-ethyl, N-demethylated analogue | Significantly Less Potent | Equipotent | nih.gov |

Influence of N-Methylation on Receptor Efficacy and Behavioral Profile

The methylation of the amino group is another crucial structural feature influencing the activity of MBDB and related compounds.

Studies of hallucinogenic amphetamines have shown that N-methylation tends to attenuate or abolish hallucinogenic activity. frontiersin.orgnih.gov For instance, MDMA, which has an N-methyl group, is significantly less hallucinogenic than its primary amine parent, MDA. frontiersin.org MBDB shares this N-methyl feature, which contributes to its classification as an entactogen rather than a hallucinogen. researchgate.netnih.gov The term "entactogen" was proposed to describe the pharmacological class including MDMA and MBDB, which are characterized by producing introspective and empathetic states rather than significant hallucinogenic or psychostimulant effects. frontiersin.org Extending the α-methyl group of MDMA to the α-ethyl group of MBDB was found to abolish hallucinogenic activity while retaining the core entactogenic psychoactivity. frontiersin.orgnih.gov

Further substitution on the nitrogen atom also influences activity. The N-ethyl analogue of MDMA, known as MDE (or MDEA), is also reported to exert entactogenic-like effects. nih.gov This suggests that, similar to N-methylation, N-ethylation can retain the entactogenic profile while modulating potency and specific effects. The extension of the alkyl group on the nitrogen of MDA and its derivatives appears to be a key factor in reducing dopamine release capabilities, which is consistent with the pharmacological profile of entactogens. nih.gov

Stereochemical Considerations in MBDB Pharmacology

Chirality plays a fundamental role in the pharmacology of MBDB, as the two enantiomers can interact differently with chiral biological targets like receptors and transporters. nih.govnih.gov A powerful indicator that the mechanism of action for entactogens differs from that of classical hallucinogenic phenethylamines is the reversal of stereochemical requirements for activity. frontiersin.orgnih.gov For hallucinogenic amphetamines, the R-(-)-isomer is typically the more potent enantiomer. nih.gov

In contrast, for MDMA and its analogues, the S-(+)-isomer is more active. frontiersin.orgnih.gov This stereoselectivity holds for MBDB. Drug discrimination studies in rats have shown that (+)-MBDB generalizes to MDMA and that the (+)-isomer possesses greater potency than the (-)-isomer. nih.gov This stereochemical preference is a defining feature that separates entactogens from structurally related hallucinogens and underscores the unique nature of their interaction with neurobiological targets. frontiersin.org

Role of Chirality and Enantiomeric Properties

MBDB is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-MBDB and (R)-MBDB. nih.govkhanacademy.org This stereoisomerism is a crucial factor in its biological activity because enzymes and receptors in the body are themselves chiral and can interact differently with each enantiomer. researchgate.netnih.gov The differential interaction of these enantiomers with biological macromolecules leads to variations in their pharmacodynamic and pharmacokinetic properties. nih.gov

The presence of a chiral center at the alpha carbon of the side chain dictates the spatial arrangement of the ethyl group, which in turn affects how the molecule binds to its target sites. The specific three-dimensional conformation of each enantiomer determines its affinity and efficacy at various receptors and transporters. maps.org

Comparative Behavioral Effects of (S)-MBDB and (R)-MBDB Enantiomers in Animals

In animal studies, both the (S)- and (R)-enantiomers of MBDB have been shown to produce similar behavioral effects. wikipedia.org However, there are notable differences in their potency. In drug discrimination studies, where animals are trained to recognize the subjective effects of a specific drug, both enantiomers of MBDB were found to substitute for the training drug PMMA. The (S)-(+)-MBDB isomer was more potent in this regard than the (R)-(-)-MBDB isomer. nih.gov

Specifically, in rats trained to discriminate PMMA from a vehicle, the ED50 values (the dose required to produce 50% of the maximal effect) were 0.8 mg/kg for S(+)-MBDB and 2.0 mg/kg for R(-)-MBDB, indicating that the (S)-enantiomer is approximately 2.5 times more potent in producing PMMA-like stimulus effects. nih.gov Both isomers also substituted for MDMA in drug discrimination tests, but not for hallucinogens like DOM or stimulants like amphetamine. nih.gov

Stereoselectivity in Drug Discrimination Paradigms and Biochemical Assays

The stereoselectivity of MBDB is evident in drug discrimination paradigms. As mentioned, the (S)-enantiomer is more potent in substituting for PMMA and MDMA in trained rats. nih.gov This suggests that the specific three-dimensional structure of the (S)-isomer allows for a more effective interaction with the neuronal targets responsible for these discriminative stimulus effects.

In biochemical assays, the stereochemistry of MBDB influences its interaction with monoamine transporters. While both enantiomers are active, their potencies can differ. This stereoselectivity is a key feature that helps to differentiate the mechanism of action of MBDB from that of classical hallucinogenic amphetamines. maps.org

Enantiomeric Differences in Neurotransmitter Release Efficacy

The enantiomers of MBDB exhibit differences in their efficacy at releasing neurotransmitters, particularly serotonin and dopamine. nih.govnih.gov Research indicates that the (S)-enantiomer is generally more potent in its effects on the serotonin system. maps.org

While specific quantitative data on the direct comparison of neurotransmitter release for each MBDB enantiomer is limited in the provided search results, the general principle of stereoselectivity in phenethylamines suggests that one enantiomer will have a higher affinity and/or efficacy for the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov For instance, in the broader class of amphetamines, the (S)-enantiomer is often more active at releasing dopamine, while the activity at SERT can vary. nih.gov The ethyl group at the alpha-carbon of MBDB, a key structural feature, is known to reduce affinity for the norepinephrine transporter (NET). nih.gov

Significance of Aromatic Ring Substitution Patterns

The substitution pattern on the aromatic ring of phenethylamines is a major determinant of their pharmacological activity. In the case of MBDB, the 3,4-methylenedioxy group is a defining structural feature that it shares with MDMA. wikipedia.org This ring substitution is crucial for its entactogenic properties and distinguishes it from typical stimulant amphetamines, which are generally not ring-substituted. wikipedia.orgnih.gov

Modifications to this ring can dramatically alter the compound's effects. For example, research on related compounds has shown that altering the position of the methylenedioxy group, such as in 2,3-MDMA, results in a significant decrease in potency at the serotonin transporter (SERT) compared to MDMA, while maintaining potency at the norepinephrine transporter (NET). nih.gov Furthermore, introducing other substituents on the aromatic ring can lead to new molecules with different pharmacological profiles. nih.gov For instance, the addition of a bromine atom to the ring of an MDA analogue was found to produce more amphetamine-like effects. nih.gov

The 3,4-methylenedioxy substitution pattern, therefore, appears to be a critical structural requirement for the characteristic MDMA-like effects produced by compounds like MBDB. nih.govnih.gov

Metabolism and Biotransformation of Mbdb

In Vitro Metabolic Pathways Identification

In vitro studies, primarily using human liver microsomes, have been instrumental in elucidating the metabolic fate of MBDB. These studies have identified the major metabolites and the primary enzymatic reactions involved in its biotransformation.

Overview of Primary Biotransformation Steps

The metabolism of MBDB is analogous to that of its close structural relative, MDMA. The primary biotransformation pathways for MBDB are believed to be O-dealkylation of the methylenedioxy group, followed by methylation, sulfation, and glucuronidation of the resulting hydroxyl groups. Another significant pathway is the N-demethylation of the parent compound.

Demethylenation and Subsequent O-Methylation Pathways

Following the opening of the methylenedioxy ring, a process known as demethylenation, the resulting catechol structure can undergo further metabolic changes. One of the primary subsequent reactions is O-methylation, where a methyl group is added to one of the hydroxyl groups of the catechol intermediate. This pathway leads to the formation of various methoxy-hydroxy metabolites.

Beta-Ketone Reduction Mechanisms

While less prominently documented for MBDB specifically, the metabolism of related compounds suggests the possibility of beta-ketone reduction pathways. This would involve the enzymatic reduction of a ketone group at the beta position of the molecule, should such a metabolite be formed through oxidation of the side chain.

Enzymatic Systems Involved in MBDB Metabolism

The biotransformation of MBDB is heavily reliant on the activity of various enzymatic systems, with the cytochrome P450 superfamily of enzymes playing a central role.

Contribution of Cytochrome P450 (CYP) Isozymes (e.g., CYP2B6, CYP2D6, CYP3A4)

Several isoforms of the cytochrome P450 system are implicated in the metabolism of MBDB and its metabolites.

CYP2B6 : While its specific contribution to MBDB metabolism is not as extensively detailed as other isoforms, CYP2B6 is known to be involved in the metabolism of a wide range of psychoactive substances. nih.govnih.gov Its role in the N-demethylation and other oxidative pathways of MBDB is an area of ongoing research.

CYP2D6 : This is a key enzyme in the metabolism of many amphetamine derivatives. It is understood to be involved in the demethylenation of BDB, the N-dealkylated metabolite of MBDB.

CYP3A4 : Alongside CYP2D6, CYP3A4 is also a major contributor to the demethylenation of BDB. The combined action of these enzymes is crucial for the further breakdown of this primary metabolite.

The table below summarizes the key enzymes and their roles in the metabolism of MBDB.

| Enzyme Family | Isozyme | Role in MBDB Metabolism |

| Cytochrome P450 | CYP2B6 | Implicated in the metabolism of psychoactive substances; specific role in MBDB metabolism under investigation. nih.govnih.gov |

| Cytochrome P450 | CYP2D6 | Involved in the demethylenation of the primary metabolite, BDB. |

| Cytochrome P450 | CYP3A4 | Major contributor to the demethylenation of the primary metabolite, BDB. |

Metabolite Identification and Profiling Methodologies

The identification and characterization of MBDB's metabolic products rely on a combination of sophisticated in vitro biological systems and advanced analytical instrumentation.

Application of In Vitro Models: Liver Microsomes, Hepatocytes, and Recombinant Enzymes

To study the metabolic fate of MBDB without administering it to living organisms, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. dls.com

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for metabolism studies. nih.govresearchgate.net Human liver microsomes (HLMs) are enriched with a high concentration of Phase I (CYP450) and Phase II (UGT) enzymes, making them ideal for investigating the initial oxidative pathways and subsequent glucuronidation of MBDB. researchgate.netnih.gov

Hepatocytes: As intact liver cells, primary human hepatocytes offer a more complete and physiologically relevant model. They contain the full spectrum of metabolic enzymes, including both Phase I and Phase II enzymes like SULTs, and active transporter systems. dls.com This allows for a more comprehensive profiling of metabolites and a better estimation of metabolic clearance.

Recombinant Enzymes: To pinpoint which specific enzyme isoform (e.g., CYP2D6, CYP3A4, or a particular UGT) is responsible for a specific metabolic step, recombinant enzymes expressed in cell lines are used. This approach allows for the investigation of a single metabolic reaction in isolation.

Utilization of Advanced Analytical Techniques for Metabolite Characterization

The identification of metabolites from in vitro or in vivo samples requires powerful analytical techniques capable of separating and structurally elucidating compounds within a complex biological matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used tool for metabolite identification. nih.gov High-performance liquid chromatography (HPLC) separates the parent drug from its various metabolites. The separated compounds then enter a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the metabolite's mass.

Tandem Mass Spectrometry (MS/MS): To elucidate the structure, tandem MS (MS/MS) is employed. The molecular ion of a potential metabolite is isolated and fragmented, creating a unique fragmentation pattern or "fingerprint." nih.gov By analyzing these fragments, researchers can deduce the site of metabolic modification (e.g., where a hydroxyl group was added or where conjugation occurred).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, though it often requires chemical derivatization of the analytes to make them volatile. nih.govgcms.cz It provides excellent chromatographic separation and is highly effective for identifying certain classes of metabolites. uab.edu

Elucidation of Metabolic Clearance Routes and Prediction of In Vivo Clearance

A primary goal of in vitro metabolism studies is to predict how quickly a drug will be cleared from the body in vivo. This process, known as in vitro-in vivo extrapolation (IVIVE), is crucial for drug development.

The process begins by determining the intrinsic clearance (CLint) in an in vitro system like human liver microsomes or hepatocytes. This is a measure of the enzyme's metabolic capacity. The rate of disappearance of MBDB is measured over time, and from this, the intrinsic clearance is calculated. This in vitro data is then integrated into physiological models that account for factors like liver blood flow and protein binding to predict the in vivo hepatic clearance. researchgate.net By identifying the major metabolites and the enzymes responsible for their formation, researchers can elucidate the predominant metabolic clearance routes for the compound.

Comparative Metabolism Studies with Related Compounds (e.g., MDMA, Methylone)

The metabolism of MBDB is best understood by comparing it to its close structural analogues, particularly MDMA. MBDB is the α-ethyl homologue of MDMA, meaning it has an identical core structure but with an ethyl group instead of a methyl group at the alpha position of the side chain. nih.govmaps.org

This structural similarity leads to the strong presumption of analogous metabolic pathways. The major metabolic transformations identified for MDMA are expected to occur with MBDB as well.

| Metabolic Pathway | MDMA | MBDB (Presumed) |

| Phase I: Demethylenation | Cleavage of the methylenedioxy bridge to form 3,4-dihydroxymethamphetamine (HHMA), a catechol. This is a major pathway mediated by CYP450 enzymes (e.g., CYP2D6, CYP3A4). | Cleavage of the methylenedioxy bridge to form the corresponding catechol metabolite, 3,4-dihydroxy-N-methyl-butanamine. |

| Phase I: N-Demethylation | Removal of the N-methyl group to form 3,4-methylenedioxyamphetamine (MDA). | Removal of the N-methyl group to form 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB). |

| Phase II: O-Methylation | The catechol metabolite (HHMA) is methylated by COMT to form 4-hydroxy-3-methoxymethamphetamine (HMMA). johnshopkins.edu | The catechol metabolite is methylated by COMT to form the corresponding 4-hydroxy-3-methoxy derivative. |

| Phase II: Conjugation | The hydroxylated metabolites (HHMA and HMMA) undergo glucuronidation and sulfation by UGTs and SULTs before excretion. | The hydroxylated metabolites are conjugated with glucuronic acid and sulfate. nih.govmaps.org |

While the pathways are analogous, the rate and extent of these reactions may differ. For instance, the presence of an ethyl group in MBDB instead of a methyl group could influence the affinity of metabolic enzymes, potentially leading to different pharmacokinetic profiles compared to MDMA. Studies comparing the pharmacological potencies have shown that MBDB is significantly less potent than MDMA at both noradrenaline and serotonin (B10506) transporters, highlighting that small structural changes can impact biological interactions. nih.govnih.gov Similarly, the pharmacokinetics of methylone (the β-keto analog of MDMA) have been shown to be linear, in contrast to the non-linear kinetics of MDMA, further demonstrating how structural modifications can alter metabolic disposition. nih.gov

Implications for Serotonergic Neurotoxicity Research in Animal Models

The study of N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) metabolism and biotransformation in animal models is fundamental to understanding its potential for serotonergic neurotoxicity. The metabolic fate of a compound is intrinsically linked to its toxicological profile, as metabolites can be more or less active, or more toxic, than the parent drug. In the context of MBDB, research into its metabolic pathways provides critical insights for designing and interpreting neurotoxicity studies, particularly when selecting appropriate animal models and identifying the specific chemical species responsible for neuronal damage.

Much of the framework for understanding MBDB's neurotoxic potential is derived from comparative studies with its more potent and widely researched analogue, 3,4-methylenedioxymethamphetamine (MDMA). nih.gov The neurotoxicity of MDMA is known to be dependent on its systemic metabolism, a process heavily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes, found in high concentrations in the liver but also present in the brain, are responsible for the biotransformation of a wide array of xenobiotics. mdpi.comresearchgate.net The CYP2D family, in particular, is heavily involved in the metabolism of many centrally-acting drugs and neurochemicals, including serotonin. nih.gov

For MDMA, and by extension MBDB, a key metabolic step is the opening of the methylenedioxy ring, which leads to the formation of dihydroxy metabolites. nih.govresearchgate.net These metabolites can be further processed through conjugation with substances like glutathione, leading to the formation of thioether adducts. researchgate.net Research on MDMA has identified certain N-acetylcysteine and glutathione conjugates of its metabolites as potent and selective serotonergic neurotoxicants in animal models. researchgate.net This suggests that the neurotoxic effects are not caused by the parent drug alone but by specific, systemically formed metabolites that must then penetrate the blood-brain barrier to exert their effects. researchgate.net

This metabolic activation to toxic species has profound implications for neurotoxicity research in animal models. Firstly, the choice of animal species is critical. There are known inter-species differences in drug metabolism, meaning that the metabolic profile of MBDB in rats, for example, may differ significantly from that in primates or humans. nih.govnih.gov An animal model that does not produce the same potentially toxic metabolites as humans may not be a valid model for assessing human neurotoxic risk. Therefore, comparative metabolism studies are essential to validate the relevance of any chosen animal model. nih.gov

Secondly, the focus of toxicological assessment must extend beyond the parent compound. If metabolites are the ultimate neurotoxic agents, then pharmacokinetic studies in animal models should not only measure brain concentrations of MBDB but also quantify the presence and concentration of its key metabolites, such as the dihydroxy and thioether conjugate species. researchgate.net Research into MDMA has shown a direct correlation between the brain dialysate concentrations of these thioether metabolites and the extent of serotonergic neurotoxicity, as measured by decreases in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). researchgate.netnih.gov

The available data, largely informed by its analogue MDMA, indicates that while MBDB may possess a lower potency for causing serotonergic deficits, the risk is not negligible. nih.gov Animal studies suggest that the margin of safety for MBDB concerning serotonergic brain deficits is approximately three times greater than that of MDMA. nih.gov However, for both compounds, this margin remains low, underscoring the importance of understanding the metabolic pathways that lead to this potential toxicity. nih.gov Therefore, animal models in MBDB research must be carefully selected based on metabolic similarities to humans, and experimental designs must account for the generation and activity of specific, potentially neurotoxic, biotransformation products.

Interactive Data Table: Comparative Metabolic Factors in Serotonergic Neurotoxicity Research

| Feature | Implication for Animal Model Research | Associated Compounds |

| Primary Metabolic Pathway | The model must replicate the key biotransformation steps, such as O-dealkylation of the methylenedioxy ring, which is crucial for forming active metabolites. nih.gov | MBDB, MDMA |

| Key Enzymes | CYP enzymes, particularly isoforms like CYP2D6, are central to metabolism. Species differences in the expression and activity of these enzymes can alter neurotoxic outcomes. nih.gov | Cytochrome P450 |

| Formation of Neurotoxic Metabolites | Research suggests that thioether conjugates (e.g., glutathione, N-acetylcysteine adducts) formed after initial metabolism are the ultimate neurotoxicants. researchgate.net Studies must be able to detect and quantify these specific metabolites in brain tissue. | Glutathione, N-acetylcysteine |

| Parent Compound vs. Metabolite | A central research question is whether the parent drug or its metabolites are responsible for neurotoxicity. Animal studies must correlate serotonergic deficits with brain concentrations of both the parent compound and its primary metabolites to clarify the mechanism. researchgate.net | MBDB, MDMA |

| Species Variability | Metabolic rates and pathways can vary significantly between species (e.g., rats vs. primates). nih.govnih.gov Extrapolating neurotoxicity data to humans requires selecting animal models with metabolic profiles that closely resemble human metabolism. | N/A |

Synthetic Methodologies and Precursor Chemistry of Mbdb

Original Synthetic Routes and Processes

The initial synthesis of MBDB was developed by pharmacologist and medicinal chemist David E. Nichols. wikipedia.orgchemeurope.com A common and illustrative route begins with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available starting material. The synthesis proceeds via the creation of an essential ketone intermediate, 1-[3,4-(methylenedioxy)phenyl]-2-butanone.

One established process for synthesizing this ketone involves a multi-step reaction sequence starting from piperonal. mdma.ch The process described by Nichols and colleagues involves the preparation of the ketone intermediate, followed by a reductive amination step to yield the final MBDB compound. mdma.ch The key transformation is the reductive amination of 1-[3,4-(methylenedioxy)phenyl]-2-butanone with methylamine (B109427). mdma.ch This reaction involves the formation of an imine or enamine intermediate, which is then reduced to the secondary amine, MBDB. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The resulting freebase is then typically converted to its hydrochloride salt for improved stability and handling. caymanchem.comnih.gov

Identification of Key Precursor Compounds and Reaction Pathways

The synthesis of MBDB relies on specific precursor chemicals that form the core structure of the molecule. The primary, or immediate, precursor is the ketone 1-(1,3-Benzodioxol-5-yl)-2-butanone (also known as 3,4-methylenedioxyphenyl-2-butanone). mdma.ch The synthesis of this ketone itself defines the upstream precursors and reaction pathways.

The pathway detailed by Nichols and Shulgin starts with Piperonal and nitroethane . mdma.ch These compounds undergo a Henry reaction (nitroaldol condensation) to form 1-(1,3-benzodioxol-5-yl)-2-nitro-1-butene. This intermediate is then converted to the ketone. An alternative method to prepare the ketone involves the oxidation of the olefin precursor, followed by an acid-catalyzed rearrangement. mdma.ch Once the key ketone precursor is obtained, the final step is reductive amination using methylamine . mdma.ch This pathway highlights that the core benzodioxole ring is sourced from piperonal, while the butanamine side chain is constructed using smaller, non-controlled chemical building blocks.

Table 1: Key Precursor Compounds for MBDB Synthesis

| Precursor Compound | Role in Synthesis | Typical Starting Material |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-butanone | Immediate precursor for reductive amination | Synthesized from Piperonal |

| Piperonal (3,4-methylenedioxybenzaldehyde) | Provides the benzodioxole ring structure | - |

| Nitroethane | Used to build the ethyl group and alpha-carbon of the side chain | - |

| Methylamine | Source of the N-methyl group in the final compound | - |

Development of Stereoselective Synthesis Approaches

MBDB possesses a chiral center at the second carbon of the butanamine chain, meaning it exists as two distinct stereoisomers, (R)-MBDB and (S)-MBDB. google.com Standard synthetic methods, such as the reductive amination of 1-(1,3-benzodioxol-5-yl)-2-butanone, typically produce a racemic mixture (an equal mix of both enantiomers). However, methods to selectively synthesize one enantiomer over the other have been developed, which are crucial for pharmacological studies.

One patented stereoselective approach involves the use of a chiral auxiliary. google.com Specifically, the ketone precursor, 1-(1,3-benzodioxol-5-yl)butan-2-one, is reacted with either (R)- or (S)-tert-butanesulfinamide under reductive amination conditions. This reaction forms a diastereomeric sulfinamide intermediate. The chiral auxiliary guides the reduction process to favor the formation of one stereoisomer. Subsequent removal of the tert-butanesulfinyl group via acidic hydrolysis yields the desired enantiomerically enriched (R)- or (S)-MBDB. google.com This method provides a direct and controlled route to the individual enantiomers of MBDB. Similar strategies using chiral auxiliaries or asymmetric catalysts have been explored for related amphetamine analogs, highlighting a general trend towards stereocontrolled synthesis in this class of compounds. publish.csiro.auresearchgate.net

Comparative Analysis of Synthetic Methods for Amphetamine-type Analogs

The synthesis of MBDB can be contextualized by comparing it with general methods used for other amphetamine-type stimulants (ATS). wikipedia.orgresearchgate.net The most common and straightforward method for many ATS, including MDMA and MBDB, is the reductive amination of a corresponding phenyl-2-propanone or phenyl-2-butanone derivative. mdma.ch However, other classical and modern synthetic routes exist.

Reductive Amination: This is a widely used method due to its efficiency and the relative accessibility of the ketone precursors. It involves reacting the ketone with the appropriate amine (e.g., methylamine for MBDB) and a reducing agent. mdma.ch It is generally a high-yielding reaction but produces a racemic product unless a stereoselective approach is used. google.com

Leuckart Reaction: A classical method for synthesizing amphetamines, the Leuckart reaction involves the reaction of a ketone with formamide (B127407) or ammonium (B1175870) formate, followed by hydrolysis. researchgate.net While effective, it often requires high temperatures and can produce more byproducts compared to modern reductive amination techniques.

Synthesis from "Pre-precursors": To circumvent regulations on controlled precursors like 1-(1,3-benzodioxol-5-yl)-2-butanone, clandestine synthesis may start from uncontrolled "pre-precursors" like catechol or eugenol (B1671780) to first synthesize an intermediate like safrole, which is then converted to the target molecule. proquest.com This significantly lengthens the synthetic route and can introduce unique impurities that aid in forensic analysis. proquest.com

Organometallic and Ring-Opening Reactions: More advanced synthetic strategies may involve organometallic reagents. For instance, the synthesis of MDMA has been achieved via the copper-catalyzed regioselective ring-opening of an N-tosylaziridine with an aryl Grignard reagent. publish.csiro.au Such methods can offer high stereoselectivity but are more complex and may not be as practical for large-scale production compared to reductive amination.

Table 2: Comparative Analysis of Synthetic Methods

| Synthetic Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Ketone + Amine + Reducing Agent | High yield, versatile, relatively simple | Produces racemic mixture without chiral auxiliaries |

| Leuckart Reaction | Ketone + Formamide/Ammonium Formate | Uses simple reagents | Harsh conditions, potential for byproducts |

| Aziridine Ring-Opening | N-tosylaziridine + Grignard Reagent | High stereoselectivity | Complex multi-step synthesis, sensitive reagents |

Analytical Verification of Synthetic Products: Fragmentation Pathways

After synthesis, the identity and purity of the resulting MBDB must be confirmed using analytical techniques. unodc.org High-performance liquid chromatography (HPLC) is often used to determine purity and quantify the compound, while mass spectrometry (MS), typically coupled with gas chromatography (GC-MS), is used for structural confirmation. nih.govresearchgate.net

The mass spectrum of a compound provides a unique fingerprint based on how the molecule breaks apart (fragments) upon ionization. tutorchase.com The fragmentation of MBDB follows predictable pathways common to phenethylamine (B48288) derivatives. nih.govmiamioh.edu The molecular ion (the intact molecule with one electron removed) of MBDB has a mass-to-charge ratio (m/z) of 207. ufz.denist.gov

The primary fragmentation mechanism is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For MBDB, this results in two major characteristic fragments:

Cleavage of the ethyl group: Loss of the ethyl radical (•CH₂CH₃) results in a prominent fragment ion at m/z 178 .

Cleavage of the benzyl (B1604629) group: The most dominant fragmentation pathway involves the cleavage of the Cα-Cβ bond, breaking the link to the methylenedioxybenzyl group. This generates a stable iminium cation with an m/z of 72 ([CH₃CH=NHCH₃]⁺). The other part of the molecule forms a benzyl radical.

The presence of the methylenedioxybenzyl fragment at m/z 135 is also a characteristic feature, arising from the cleavage of the bond between the side chain and the aromatic ring. researchgate.net The analysis of these specific fragment ions allows for the unambiguous identification of MBDB and its differentiation from regioisomeric and isobaric substances. ojp.govojp.gov

Table 3: Characteristic Mass Spectral Fragments of MBDB

| m/z Value | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ (Molecular Ion) | - |

| 178 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl group) |

| 135 | [C₈H₇O₂]⁺ (Methylenedioxybenzyl cation) | β-cleavage from the nitrogen atom |

| 72 | [C₄H₁₀N]⁺ (Iminium cation) | α-cleavage (loss of methylenedioxybenzyl radical) |

Analytical Chemistry Methodologies for Mbdb Research

Sample Preparation and Derivatization Techniques for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow to ensure accurate and reliable results, especially when dealing with complex matrices such as biological fluids. For the analysis of MBDB, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). A study on the determination of MBDB in oral fluid utilized LLE prior to analysis by high-performance liquid chromatography (HPLC) with fluorescence detection nih.gov.

Derivatization is often employed to improve the chromatographic behavior and enhance the detectability of analytes. For gas chromatography (GC) analysis, derivatization is typically necessary to increase the volatility and thermal stability of polar compounds like MBDB. This often involves converting the secondary amine group to a less polar derivative, for example, through acylation or silylation. In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and achieve better sensitivity technologynetworks.com.

Use of Optically Pure Reagents for Enantiomeric Analysis

MBDB possesses a chiral center, meaning it exists as two enantiomers, (R)-MBDB and (S)-MBDB. These enantiomers may exhibit different pharmacological and toxicological properties, making their separation and individual quantification crucial biomedgrid.combohrium.com. The enantioselective analysis of chiral drugs is a significant area of pharmaceutical research nih.gov.

The separation of MBDB enantiomers can be achieved using chiral chromatography, either by employing a chiral stationary phase (CSP) or by derivatizing the enantiomers with an optically pure reagent to form diastereomers, which can then be separated on a conventional achiral column nih.govmdpi.com. The use of a chiral derivatizing agent, an optically pure reagent, converts the enantiomeric pair into a pair of diastereomers with different physicochemical properties, allowing for their separation by standard chromatographic techniques nih.govwvu.edu. This indirect method is frequently utilized in bioanalysis due to its potential for high sensitivity nih.gov. Capillary electrophoresis is another powerful technique for chiral separations, often employing chiral selectors like cyclodextrins in the running buffer bio-rad.com.

Development and Application of Analytical Reference Standards (e.g., Deuterated Analogues)

The use of appropriate reference standards is fundamental for the accurate quantification of MBDB in analytical methods. Certified reference materials provide the basis for method calibration and validation.

Deuterated analogues of MBDB serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS/MS lcms.czresearchgate.net. An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation. Deuterated standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit similar extraction recovery and ionization efficiency, but are distinguishable by their higher mass clearsynth.comwisdomlib.org. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification clearsynth.com. While deuterated internal standards are highly effective, potential issues such as isotopic exchange and the presence of unlabeled material in the standard should be considered during method development nih.gov.

Evolution and Validation of Rapid Analytical Methods in Chemical Research

The demand for rapid and reliable analytical methods for the detection of controlled substances is ever-increasing, particularly in forensic science and clinical toxicology. The evolution of analytical techniques has led to the development of methods that reduce analysis time without compromising accuracy and sensitivity.

Rapid analytical methods for MBDB and related compounds often involve techniques that require minimal sample preparation. Handheld FT-Raman and portable FTIR spectrometers are examples of technologies that allow for the rapid, on-site identification of illicit substances spectroscopyonline.comljmu.ac.uk. In a laboratory setting, the development of rapid GC-MS and LC-MS/MS methods with short run times is a key focus. The validation of these rapid methods is crucial to ensure their reliability and suitability for their intended purpose researchgate.netchemrxiv.org. Validation parameters typically include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) iosrjournals.org. The principles of rapid methods developed for the detection of other substances, such as foodborne pathogens, which include biosensor-based and immunological assays, could potentially be adapted for the screening of MBDB nih.govnih.gov.

Applications in Pharmacokinetic and Pharmacodynamic Research Studies

Analytical chemistry plays a pivotal role in pharmacokinetic (PK) and pharmacodynamic (PD) studies of MBDB. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its mechanism of action and effects on the body.

Pharmacokinetic studies rely on sensitive and specific analytical methods to measure the concentration of MBDB and its metabolites in biological matrices, such as plasma, urine, and oral fluid, over time nih.gov. LC-MS/MS is the gold standard for these studies due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously technologynetworks.comnih.govresearchgate.netresearchgate.net. The data generated from these analyses are used to determine key PK parameters.

Pharmacodynamic studies investigate the relationship between drug concentration and its pharmacological effect. Analytical methods are used to quantify the drug at the site of action or in a surrogate tissue, which is then correlated with the observed physiological or behavioral effects. For MBDB, studies have investigated the effects of its enantiomers on the release of neurotransmitters like serotonin (B10506) and dopamine (B1211576), highlighting the importance of chiral analysis in understanding its pharmacodynamics nih.gov. The stereoselective metabolism and effects of chiral drugs are a critical consideration in clinical pharmacology bohrium.com.

Current Research Perspectives and Future Directions in Mbdb Studies

Advanced Neurobiological Research for Elucidating Specific Mechanisms of Action

Advanced neurobiological research aims to fully understand how MBDB interacts with the brain at a molecular and cellular level. MBDB primarily acts as a serotonin (B10506)–norepinephrine (B1679862) releasing agent. wikipedia.org Its half-maximal effective concentration (EC₅₀) values for inducing monoamine release are reported as 540 nM for serotonin, 3,300 nM for norepinephrine, and >100,000 nM for dopamine (B1211576), indicating a significantly lower effect on dopamine release compared to serotonin. wikipedia.org This contrasts with other entactogens like MDMA, which have more balanced effects on serotonin, norepinephrine, and dopamine release. wikipedia.org Studies suggest that the relatively lower impact on the dopamine system in comparison to MDMA may contribute to MBDB producing less euphoria and stimulation. wikipedia.org While MBDB shares similar affinities for serotonin 5-HT₁A and 5-HT₂A receptors as MDMA, it has not been shown to produce the head-twitch response in rodents, a behavioral proxy for psychedelic effects, suggesting a lack of apparent hallucinogenic effects. wikipedia.org Research indicates that MBDB's in vivo pharmacology in rats is distinct from classic hallucinogenic amphetamines, supporting the hypothesis that entactogens like MBDB and MDMA operate through different mechanisms. nih.gov

Further Elucidation of Comprehensive Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic fate of MBDB is crucial for toxicological assessments and forensic analysis. MBDB is metabolized and excreted in a manner similar to MDMA. researchgate.net The primary metabolic routes in humans are thought to involve O-dealkylation followed by conjugation steps such as methylation, sulfation, and glucuronidation of the resulting hydroxyl groups. researchgate.net Known human metabolites of (S)-MBDB include 4-[2-(Methylamino)butyl]benzene-1,2-diol and 1-(3,4-Methylenedioxyphenyl)-2-butanamine. nih.gov While the disposition pathways and metabolite identification provide insight into the extent of metabolism, further research into enzyme kinetics is needed to understand the rate of MBDB metabolism. nih.gov Studies on the metabolism of designer drugs, including beta-keto MBDB (butylone), highlight the importance of identifying in vivo and in vitro human and animal metabolites and the role of cytochrome P450 and monoamine oxidase enzymes in these processes. researchgate.net Comprehensive metabolic pathway databases like MetaCyc provide information on metabolic pathways, enzymatic reactions, and enzymes, including some kinetic properties, which can be valuable resources for elucidating MBDB metabolism. sri.com, nih.gov

Refinement of Structure-Activity Relationships for Novel Analog Development

Structure-activity relationship (SAR) studies aim to define how modifications to the chemical structure of a compound influence its biological activity. collaborativedrug.com, gardp.org For MBDB and its related compounds, SAR research is vital for understanding the basis of their entactogenic effects and for the potential development of novel analogs with specific pharmacological profiles. MBDB is the alpha-ethyl homologue of MDMA, and studies comparing their effects have contributed to SAR understanding within this class. researchgate.net The presence of the alpha-ethyl group in MBDB is associated with decreased influence on central dopaminergic pathways compared to amphetamine derivatives lacking this substitution. nih.gov Alkylation of the amino group, as seen in MBDB and MDMA, also affects intracerebral distribution and pharmacokinetic parameters. nih.gov SAR studies on amphetamine derivatives have explored the impact of structural features like substitutions on the aromatic nucleus and the stereochemistry of the alpha carbon on activity. researchgate.net, nih.gov Further refinement of these relationships could guide the synthesis of analogs with tailored effects, potentially minimizing undesirable properties while retaining desired entactogenic qualities.

Development of Innovative Analytical Approaches for Detection and Quantification in Research Matrices

Accurate detection and quantification of MBDB in various matrices are essential for research, forensic toxicology, and clinical settings. Analytical methods for detecting MBDB and related amphetamine derivatives often involve chromatographic techniques coupled with sensitive detectors. researchgate.net High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully used for the determination of MBDB in oral fluid, demonstrating good limits of detection and quantification. researchgate.net Liquid chromatography coupled to mass spectrometry (LC-MS) is another predominant analytical method for quantifying analytes in biological matrices due to its specificity and sensitivity, although matrix effects can pose challenges that require careful consideration and mitigation strategies like using internal standards. nih.gov, chromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) is also a common method for analyzing psychoactive substances. nih.gov Ongoing research focuses on developing more sensitive, specific, and efficient analytical methods to keep pace with the emergence of new designer drugs and to facilitate their detection and quantification in complex biological and environmental matrices. ijpsjournal.com

Contribution of MBDB Research to the Broader Understanding of Entactogen Pharmacology

MBDB research has played a significant role in defining and understanding the class of psychoactive compounds known as entactogens. researchgate.net, wikipedia.org The term "entactogen," meaning "touching within," was proposed to describe the unique prosocial and introspective effects produced by compounds like MDMA and MBDB, distinguishing them from classic stimulants and hallucinogens. nih.gov, wikipedia.org Comparative studies between MBDB and MDMA have helped to delineate the pharmacological characteristics of this class, highlighting similarities in their ability to increase serotonin release and inhibit reuptake, while also noting differences in stimulant and euphoric effects. wikipedia.org, researchgate.net Research on MBDB has supported the hypothesis that entactogens primarily act through carrier-mediated release of neurotransmitters, particularly serotonin and norepinephrine. nih.gov By studying MBDB, researchers gain insights into the structural features and neurobiological mechanisms that contribute to the entactogenic experience, which can inform the development of potential therapeutic applications for related compounds. scispace.com, nih.gov

Continued Comparative Studies with Other Psychoactive Compounds and Designer Drugs

Continued comparative studies are essential for understanding the relative pharmacological profiles, potential risks, and mechanisms of action of MBDB in the context of other psychoactive substances and the ever-evolving landscape of designer drugs. Comparisons with MDMA remain particularly relevant due to their structural and pharmacological similarities, as well as observed differences in subjective effects and neurotoxicity profiles. wikipedia.org, researchgate.net Studies comparing MBDB to classic stimulants like amphetamine and hallucinogens like LSD in drug discrimination tests in animals have helped to solidify its classification as an entactogen distinct from these other classes. researchgate.net, wikipedia.org Research also includes comparisons with newer designer drugs, including beta-keto analogs like butylone (B606430) (bk-MBDB), to understand how minor structural variations impact activity and metabolism. researchgate.net, researchgate.net, nih.gov These comparative studies contribute to forensic identification efforts and inform risk assessments associated with novel psychoactive substances. wikipedia.org

Q & A

Basic: What validated analytical methods are recommended for quantifying MBDB hydrochloride in biological matrices, and what are their detection limits?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a gold-standard method for detecting MBDB hydrochloride and its metabolites in biological samples. This technique offers high sensitivity and specificity, enabling quantification at nanogram-per-milliliter levels. Key methodological considerations include:

- Sample preparation : Solid-phase extraction (SPE) to isolate MBDB from plasma or urine.

- Ionization mode : Electrospray ionization (ESI) in positive mode for optimal signal-to-noise ratios.

- Internal standards : Deuterated analogs (e.g., MBDB-d₃) to correct for matrix effects.

Detection limits for MBDB in human plasma were reported as low as 0.5 ng/mL in controlled studies . Reference standards, such as N-methyl MDAI hydrochloride, are critical for calibration and cross-validation .

Basic: What in vitro models are used to characterize MBDB hydrochloride’s metabolic pathways, and what enzymes are implicated?

Human and rat liver microsomes (HLMs/RLMs) are primary in vitro models for studying MBDB metabolism. Key findings include:

- Primary enzymes : Cytochrome P450 (CYP) isoforms, particularly CYP2D6 and CYP3A4, mediate N-demethylation and hydroxylation.

- Lack of conjugated metabolites : Glucuronidated or sulfated metabolites were not detected in vitro, suggesting phase II conjugation is minor .

- Species differences : Rat isoenzymes show higher metabolic turnover compared to humans, necessitating cross-species validation in preclinical studies .

Advanced: Why are conjugated metabolites of MBDB hydrochloride absent in in vitro assays, and how does this challenge metabolic pathway elucidation?

The absence of glucuronidated/sulfated metabolites in vitro (despite their theoretical plausibility) may arise from:

- Enzyme saturation : High substrate concentrations in vitro may inhibit UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

- Isoenzyme specificity : Certain UGT/SULT isoforms (e.g., UGT1A9) may not be expressed in standard microsomal preparations.

Methodological solutions : - Co-incubation with cofactors (e.g., UDP-glucuronic acid) and recombinant enzymes.

- Use of hepatocyte cultures (retaining full-phase metabolism) to validate microsomal findings .

Advanced: How do the discriminative stimulus effects of MBDB hydrochloride compare to MDMA in rodent models, and what experimental designs mitigate confounding variables?

In drug discrimination studies, rats trained to discriminate saline from (+)-MBDB hydrochloride (7.18 µmol/kg) show partial substitution for MDMA, indicating overlapping but distinct neuropharmacological profiles. Key experimental considerations: